Structural Differentiation from Core Scaffold N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide: Substitution-Driven Activity Potential
The target compound differs from N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CHEMBL1288809) by the addition of a 3,4-dimethoxyphenylacetyl group in place of a simple acetyl group at the acetamide nitrogen . The core scaffold exhibits an IC₅₀ of 1.00 × 10⁶ nM (1 mM) against A. fumigatus ChiA1 chitinase—functionally inactive [1]. The 3,4-dimethoxyphenyl group introduces a molecular weight increase of +150.17 Da (from 143.17 to 293.34 g/mol), adds two hydrogen-bond acceptors (methoxy oxygens), increases the calculated logP by approximately +1.5 to +1.8 log units, and provides an extended aromatic surface for π-stacking and hydrophobic pocket interactions [2]. The quantitative physical-chemical differentiation is summarized in the Comparison_Data below. No direct biological activity data for the target compound are available in the published literature; this comparison establishes the structural divergence that would be expected to drive differential target binding based on established 1,3,4-thiadiazole SAR principles [2].
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, calculated logP, and rotatable bond count |
|---|---|
| Target Compound Data | MW = 293.34 g/mol; HBA = 5 (amide O, two methoxy O, thiadiazole N3, thiadiazole N4); clogP ≈ 1.8–2.2 (estimated); Rotatable bonds = 5 |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CHEMBL1288809): MW = 143.17 g/mol; HBA = 3 (amide O, two thiadiazole N); clogP ≈ 0.3–0.5 (estimated); Rotatable bonds = 2 |
| Quantified Difference | ΔMW = +150.17 Da; ΔHBA = +2; ΔclogP ≈ +1.5 to +1.8; ΔRotatable bonds = +3 |
| Conditions | Calculated physicochemical properties based on SMILES structures: target compound SMILES 'Cc1nnc(NC(=O)Cc2ccc(OC)c(OC)c2)s1'; comparator SMILES 'Cc1nnc(NC(=O)C)s1'. clogP estimated by fragment-based method. |
Why This Matters
The substantial increase in molecular complexity—higher lipophilicity, additional hydrogen-bonding capacity, and extended aromatic surface—predicts altered membrane permeability and target-binding pharmacophore features, meaning the target compound cannot be considered interchangeable with the core scaffold for screening or SAR studies.
- [1] BindingDB Entry BDBM50331837 (CHEMBL1288809): N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. IC₅₀ = 1.00E+6 nM against A. fumigatus ChiA1. View Source
- [2] Jain AK, Sharma S, Vaidya A, et al. 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chem Biol Drug Des. 2013;81(5):557-576. doi:10.1111/cbdd.12125. View Source
